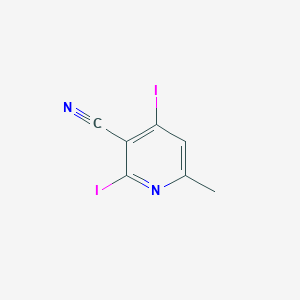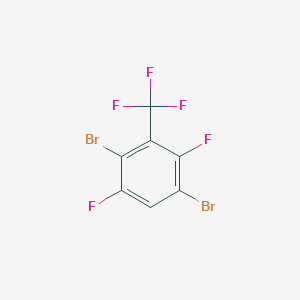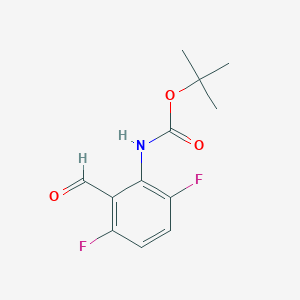![molecular formula C23H24O2 B13102152 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is a complex organic compound with a unique structure that includes a benzyl group, a methoxy group, and a dibenzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the dibenzoannulene core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzoannulene structure.
Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with potassium carbonate in acetone.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the benzyl group, which may affect its biological activity.
- 11B-Benzyl-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the methoxy group, which may influence its chemical reactivity.
Uniqueness
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is unique due to the presence of both the benzyl and methoxy groups, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H24O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-benzyl-13-methoxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one |
InChI |
InChI=1S/C23H24O2/c1-25-21-10-11-22-18(14-21)8-5-9-19-15-20(24)12-13-23(19,22)16-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1H3 |
InChI-Schlüssel |
WBCDKYGOAOHILU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3(CCC(=O)C=C3CCC2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


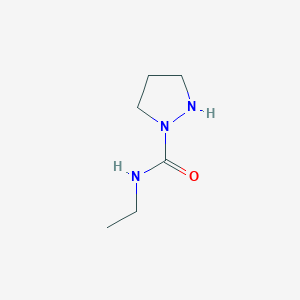
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
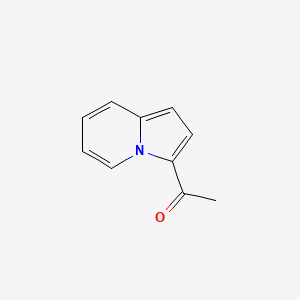
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
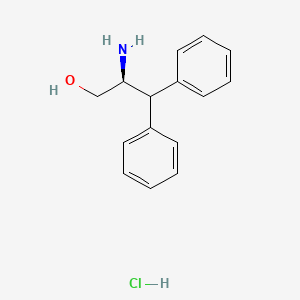
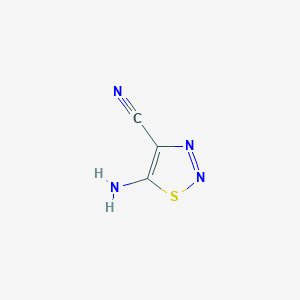
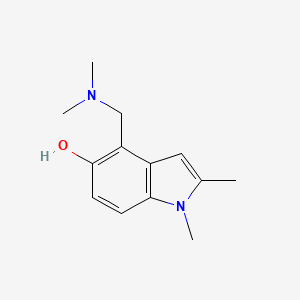
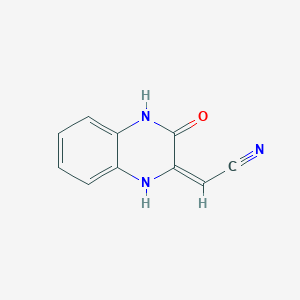
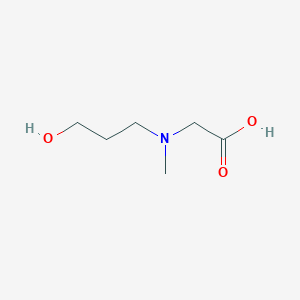
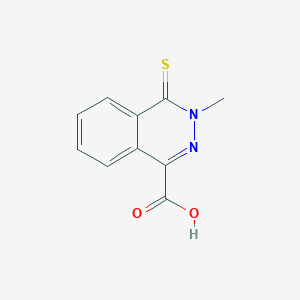
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
